![molecular formula C28H28N4O5 B11447215 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11447215.png)
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a novel hybrid molecule that combines elements from quinazoline and piperazine structures. This combination is significant due to the pharmacological potential of both moieties, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₃H₂₃N₃O₄
- Molecular Weight : 401.44 g/mol
- IUPAC Name : this compound
The compound features a quinazoline core with methoxy and piperazine substituents that are known to enhance biological activity.
1. Inhibition of Kinase Pathways
Recent studies have highlighted the ability of this compound to inhibit critical signaling pathways involved in cancer progression. Specifically, it has been shown to target the PI3K-Akt-mTOR pathway, which is frequently dysregulated in various cancers. The compound demonstrated significant inhibition of Akt phosphorylation at low micromolar concentrations, indicating its potential as a therapeutic agent against tumors expressing mutant PI3K .
2. Induction of Apoptosis
The compound triggers apoptosis in cancer cells through multiple mechanisms:
- PARP1 Cleavage : Induction of PARP1 cleavage has been observed, suggesting activation of apoptotic pathways.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted, which can lead to oxidative stress and subsequent cell death .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method revealed that the compound exhibits potent cytotoxic effects against various cancer cell lines. The results are summarized in Table 1 below:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF7 (Breast Cancer) | 0.25 | High |
MDA-MB-231 (Breast Cancer) | 0.35 | Moderate |
J774 (Macrophages) | >50 | Low |
HaCaT (Keratinocytes) | >50 | Low |
The high selectivity index towards MCF7 cells indicates that the compound may preferentially target cancerous cells over normal cells .
In Vivo Studies
In vivo studies conducted on colorectal tumor models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival .
Case Study 1: Breast Cancer Treatment
A study investigated the effects of this compound on breast cancer cell lines expressing mutant PI3K. The findings indicated that treatment led to:
- Reduced cell viability.
- Increased apoptosis markers.
- Downregulation of PI3K signaling components.
This suggests potential use as a targeted therapy for specific breast cancer subtypes .
Case Study 2: Colorectal Cancer Model
In a separate study involving colorectal cancer models, administration of the compound resulted in significant reductions in tumor size and weight compared to untreated controls. Histological analysis showed decreased proliferation rates and increased apoptotic cells within treated tumors .
Properties
Molecular Formula |
C28H28N4O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O5/c1-36-22-9-6-19(7-10-22)18-32-27(34)24-11-8-20(16-25(24)29-28(32)35)26(33)31-14-12-30(13-15-31)21-4-3-5-23(17-21)37-2/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,35) |
InChI Key |
PMOXFEOPHSNRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC)NC2=O |
Origin of Product |
United States |
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